molecular formula C9H17ClN2O2 B2603279 N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide CAS No. 923225-28-9

N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide

Cat. No.: B2603279
CAS No.: 923225-28-9
M. Wt: 220.7
InChI Key: CNMNERZEUWGUHY-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide is a synthetic organic compound with the molecular formula C9H17ClN2O2 and a molecular weight of 220.7 g/mol . This compound is characterized by the presence of a tert-butyl group, a chloro-substituted acetamido group, and a methylacetamido group. It is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

“N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide” is a relatively stable compound, but it is still necessary to pay attention to safe operation. Avoid contact with strong oxidants to avoid dangerous reactions. Wear appropriate personal protective equipment such as lab gloves and safety glasses during operation . It may cause respiratory irritation and severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide typically involves the reaction of tert-butylamine with 2-chloro-N-methylacetamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation Reactions: Products include oxo derivatives.

    Reduction Reactions: Products include amine derivatives.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and biochemical processes, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-(2-chloroacetamido)acetamide
  • N-tert-butyl-2-(2-methylacetamido)acetamide
  • N-tert-butyl-2-(2-chloro-N-ethylacetamido)acetamide

Uniqueness

N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide is unique due to the presence of both chloro and methylacetamido groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

N-tert-butyl-2-[(2-chloroacetyl)-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O2/c1-9(2,3)11-7(13)6-12(4)8(14)5-10/h5-6H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMNERZEUWGUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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